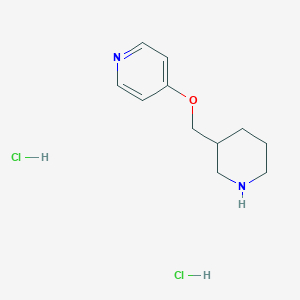
2-Methyl-2-(2-methylcyclohexyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-methylcyclohexyl)oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a methyl group and a 2-methylcyclohexyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylcyclohexyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-methylcyclohexene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the double bond of the alkene, resulting in the formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the use of catalytic systems. For example, the use of titanium silicalite-1 (TS-1) as a catalyst in the presence of hydrogen peroxide has been reported to be an efficient method for the epoxidation of alkenes. This method offers advantages such as high selectivity, mild reaction conditions, and the use of environmentally benign oxidants.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylcyclohexyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxiranes with various functional groups
Scientific Research Applications
2-Methyl-2-(2-methylcyclohexyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylcyclohexyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new bonds and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(2-methylcyclohexyl)oxirane
- 2-Methyl-2-(2-methylcyclohexyl)oxetane
- This compound-3-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxiranes. The presence of the 2-methylcyclohexyl group influences the steric and electronic environment of the oxirane ring, affecting its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
2-methyl-2-(2-methylcyclohexyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8-5-3-4-6-9(8)10(2)7-11-10/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOYJAXEBWUYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C2(CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2558887.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2558891.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2558897.png)
![2-Chloro-N-[1-(2-hydroxy-1-methylindol-5-yl)ethyl]acetamide](/img/structure/B2558899.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2558904.png)


![1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone](/img/structure/B2558908.png)
![Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558909.png)
